Molecular Architecture & Calculated Physicochemical Differentiation vs. Bare Piperazine-Butenone
The target compound possesses a pyrazolylethyl substituent absent in 1-(piperazin-1-yl)but-2-en-1-one (CAS 80384-98-1), resulting in a higher molecular weight, greater lipophilicity (cLogP), and increased hydrogen-bond acceptor count. These differences alter solubility, permeability, and potential target interactions .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 248.33 g/mol |
| Comparator Or Baseline | 154.21 g/mol (1-(piperazin-1-yl)but-2-en-1-one, CAS 80384-98-1) |
| Quantified Difference | 94.12 g/mol increase (60.8% higher) |
| Conditions | Calculated from chemical structure; no standard assay context |
Why This Matters
Significant molecular weight increase impacts solubility and membrane permeability, potentially improving oral bioavailability and target residence time, but experimental verification is currently lacking.
